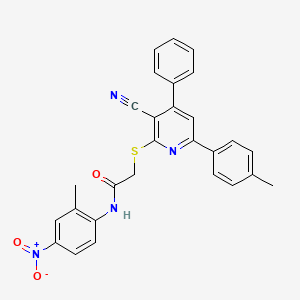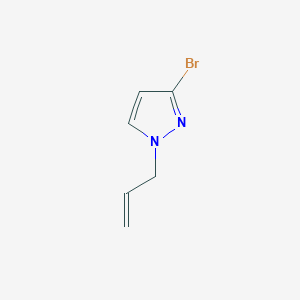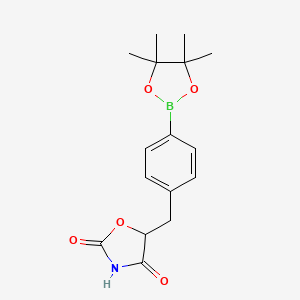
(3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid typically involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization . One common method involves the use of a multicomponent reaction, where 2-aminothiazole, an aldehyde, and a carboxylic acid derivative are reacted in the presence of a catalyst to form the desired thiazolidine derivative . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of thiazolidine derivatives, including 2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid, often employs green chemistry approaches to improve yield, selectivity, and purity . Techniques such as nano-catalysis and click chemistry are utilized to enhance the efficiency of the synthesis process . Additionally, the use of recyclable catalysts and environmentally friendly solvents is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid: Similar structure but lacks the methyl group at the 3-position.
2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)propanoic acid: Similar structure but has a propanoic acid group instead of an acetic acid group.
Uniqueness
2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid is unique due to its specific substitution pattern, which enhances its biological activity and selectivity . The presence of the methyl group at the 3-position and the acetic acid group contribute to its distinct pharmacological properties .
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-(3-methyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-14-11(17)9(7-10(15)16)18-12(14)13-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,15,16) |
InChI Key |
NVIYCYDCYVZVAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(SC1=NC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


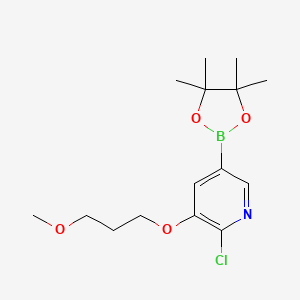
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)
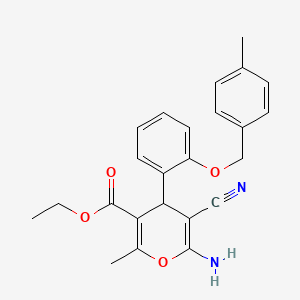
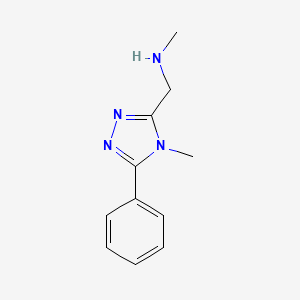
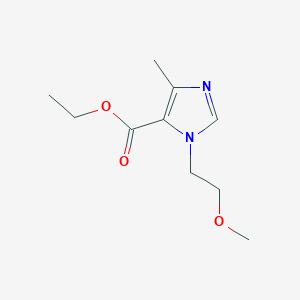
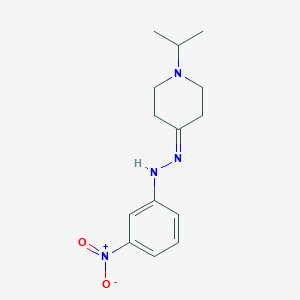
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)
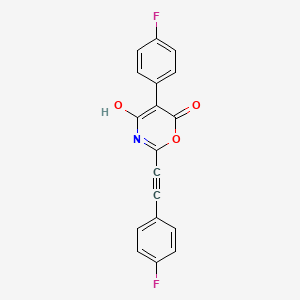
![1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11774518.png)
![2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B11774520.png)
